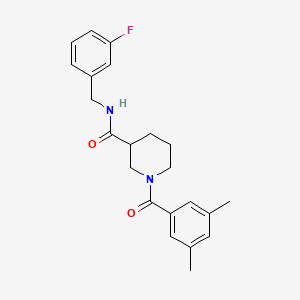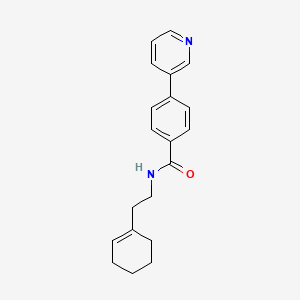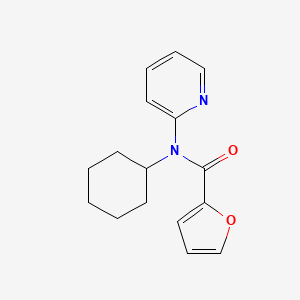
N-(4-Pyridyl)-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Pyridyl)-2-bromobenzamide, also known as 4-PBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 276.12 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(4-Pyridyl)-2-bromobenzamide is not fully understood. However, it is believed to work by inhibiting the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum. By inhibiting this pathway, N-(4-Pyridyl)-2-bromobenzamide can reduce the levels of misfolded proteins and prevent cell death.
Biochemical and Physiological Effects:
N-(4-Pyridyl)-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, it has been shown to have a protective effect on cells under stress conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-Pyridyl)-2-bromobenzamide is that it is a small molecule that can easily penetrate cells. This makes it an attractive candidate for drug development. However, one of the limitations of N-(4-Pyridyl)-2-bromobenzamide is that it can be toxic at high concentrations. This can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-Pyridyl)-2-bromobenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and diabetes. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of N-(4-Pyridyl)-2-bromobenzamide can be achieved through various methods. One such method involves the reaction of 2-bromobenzoyl chloride with 4-pyridylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-N-(4-pyridyl)benzamide with sodium hydride in the presence of dimethyl sulfoxide. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-(4-Pyridyl)-2-bromobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of cystic fibrosis, neurodegenerative diseases, and diabetes. In addition, it has been shown to have a protective effect on cells under stress conditions.
Eigenschaften
IUPAC Name |
2-bromo-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDJPCIUXHKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyridin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)




![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)
![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)
![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)